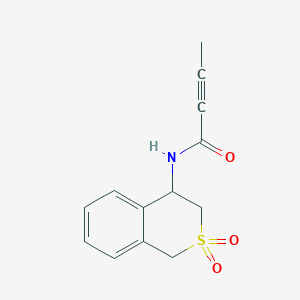

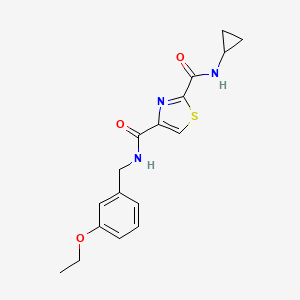

1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

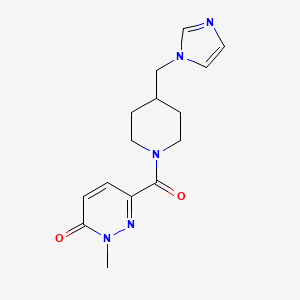

1-(Azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research. The compound is commonly referred to as AOPC or AOPC-TFA and is used in various biochemical and physiological studies. AOPC-TFA is a synthetic derivative of proline and is known for its unique properties, including its ability to inhibit the activity of enzymes that are involved in various biological processes.

Applications De Recherche Scientifique

Ligand Synthesis for Nicotinic Receptors

One study focused on the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors. The synthesis involved coupling [11C]iodomethane with a specific azetidine derivative, followed by deprotection using trifluoroacetic acid (TFA). This process overcame previous automation challenges in Stille coupling reactions, aiming to enhance nicotinic receptor imaging for neurological studies (Karimi & Långström, 2002).

Azomethine Ylides Generation

Another significant research application involves the generation of nonstabilized azomethine ylides through the decarboxylative condensation of α-amino acids with carbonyl compounds. This process facilitates the synthesis of pyrrolidines, pyrrolines, and oxazolidines, serving as a versatile method for creating a wide range of nitrogen-containing heterocycles, which are crucial in medicinal chemistry and material science (Tsuge et al., 1987).

Antidepressant and Nootropic Agents Synthesis

Research has also explored the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents. This study highlights the importance of azetidinones in developing central nervous system (CNS) active agents, demonstrating their potential in addressing mental health disorders (Thomas et al., 2016).

Antibiotic Synthesis

Another application is the preparation of chiral contiguous epoxyaziridines and their regioselective ring-opening for drug syntheses, including antibiotics. This research underscores the role of azetidinone derivatives in creating complex molecules with potential antibacterial properties, contributing to the ongoing search for new antibiotics (Mao et al., 2018).

Mécanisme D'action

Target of Action

The primary target of EN300-7427990 is the Hepatitis C virus (HCV) . HCV infection is a major health problem that affects millions of people worldwide and leads to chronic liver disease, such as cirrhosis and hepatocellular carcinoma in a substantial number of infected individuals .

Mode of Action

The compound acts as an inhibitor of HCV infection . The infection of human hepatocytes by HCV, also known as HCV entry, is mediated by the functional interactions of virally-encoded envelope glycoproteins E1 and E2 and host cell co-receptors, followed by a receptor-mediated endocytosis process .

Biochemical Pathways

The affected biochemical pathway is the HCV infection pathway . The compound interferes with the functional interactions of virally-encoded envelope glycoproteins and host cell co-receptors, thereby inhibiting the entry of HCV into human hepatocytes .

Result of Action

The result of the compound’s action is the prevention or treatment of HCV infection . By inhibiting the entry of HCV into human hepatocytes, the compound can prevent the onset of HCV infection and treat existing infections .

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.C2HF3O2/c11-7-1-5(8(12)13)4-10(7)6-2-9-3-6;3-2(4,5)1(6)7/h5-6,9H,1-4H2,(H,12,13);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACNSHROZXJWMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2CNC2)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-Chloro-2-hydroxypropyl)sulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2847016.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2847021.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclohexanecarboxamide](/img/structure/B2847023.png)

![N-(4-acetamidophenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2847027.png)